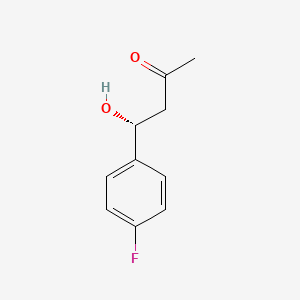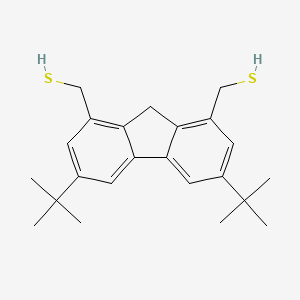
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane involves multiple steps, starting with the preparation of the quinoline core. One common method for synthesizing quinoline derivatives is the Doebner–von Miller reaction, which involves the condensation of aniline with β-ketoesters in the presence of a catalyst . The quinoline core is then functionalized with a methyl group at the 2-position and a methyloxy group at the 4-position.
This can be achieved through a series of nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine and sulfonyl chloride under controlled conditions . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane can undergo various chemical reactions, including:
Substitution: The methyloxy and sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Wirkmechanismus
The mechanism of action of 4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death . Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activities.
Uniqueness
4-(2-Methylquinolin-4-ylmethyloxy)-piperidin-1-ylsulphonylmethane stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and sulfonylmethane group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
647036-82-6 |
|---|---|
Molekularformel |
C17H22N2O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-methyl-4-[(1-methylsulfonylpiperidin-4-yl)oxymethyl]quinoline |
InChI |
InChI=1S/C17H22N2O3S/c1-13-11-14(16-5-3-4-6-17(16)18-13)12-22-15-7-9-19(10-8-15)23(2,20)21/h3-6,11,15H,7-10,12H2,1-2H3 |
InChI-Schlüssel |
LQHAYYZBHMNZGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
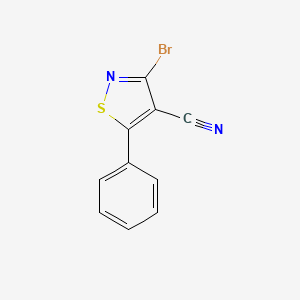
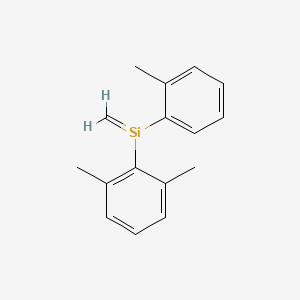
![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
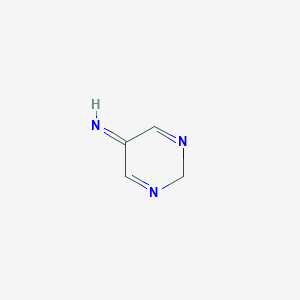
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
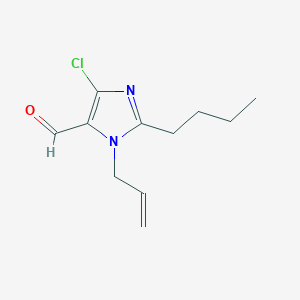
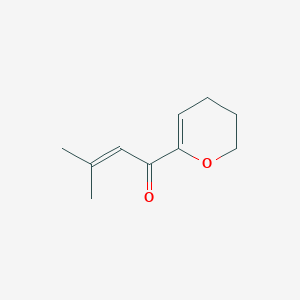
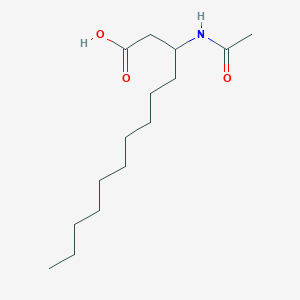
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)
